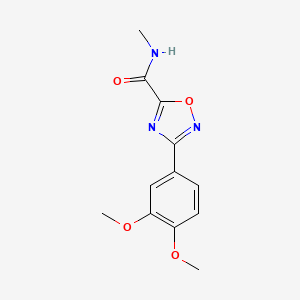
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory effects that may be useful in cancer treatment. In
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work through a combination of vascular disrupting and immune-stimulatory effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which are known to have anti-tumor effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to activate the STING pathway, which is involved in the production of type I interferons and other immune-stimulatory molecules.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immune-stimulatory effects, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce oxidative stress and apoptosis in cancer cells. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have limited clinical efficacy, which may limit its usefulness in cancer treatment. Additionally, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have toxicity issues, particularly in the liver, which may limit its clinical use.
Future Directions
Despite the limitations of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, there are a number of potential future directions for research on this molecule. One area of research could focus on the development of new analogs of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide that have improved efficacy and reduced toxicity. Another area of research could focus on the combination of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with other anti-cancer agents to improve its clinical efficacy. Finally, research could focus on the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the N-methyl carbamate. The final step involves the reaction of the N-methyl carbamate with phosgene to form 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide had potent vascular disrupting activity, which led to the development of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide as a potential anti-cancer agent. Subsequent research has shown that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide also has immune-stimulatory effects that may be useful in cancer treatment.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-13-11(16)12-14-10(15-19-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDOEVGUOBWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)